L 674573

Description

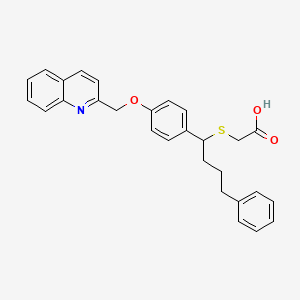

Structure

3D Structure

Properties

CAS No. |

127481-29-2 |

|---|---|

Molecular Formula |

C28H27NO3S |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid |

InChI |

InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31) |

InChI Key |

JOIXGLLMSDPZDN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

((4-phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid L 674573 L-674,573 L-674573 |

Origin of Product |

United States |

Foundational & Exploratory

L-674573: Structural Mechanisms of FLAP Inhibition

Topic: L-674573 Mechanism of Action: FLAP Inhibition Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

A Technical Deep Dive into Leukotriene Modulation

Executive Summary

L-674573 is a potent, non-redox inhibitor of the 5-Lipoxygenase Activating Protein (FLAP) . Unlike direct 5-lipoxygenase (5-LOX) inhibitors (e.g., zileuton) which target the enzymatic active site, L-674573 functions via an indirect mechanism: it binds to the membrane-embedded FLAP trimer, physically occluding the binding pocket required for Arachidonic Acid (AA) transfer.

This compound gained prominence not merely as a therapeutic candidate, but as a critical structural probe . It was one of the specific ligands used to resolve the first high-resolution X-ray crystal structure of human FLAP (Ferguson et al., Science 2007), fundamentally altering our understanding of how leukotriene biosynthesis is initiated at the nuclear envelope.

Molecular Mechanism of Action

The biosynthesis of leukotrienes (LTs) is spatially regulated. 5-LOX is a soluble cytosolic enzyme that must translocate to the nuclear membrane to interact with FLAP. FLAP, an integral membrane protein of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily, acts as a chaperone.

The "Substrate Transfer" Blockade

L-674573 does not inhibit the catalytic activity of 5-LOX directly. Instead, it functions as a substrate availability antagonist .

-

Normal State: FLAP binds free Arachidonic Acid (AA) released from membrane phospholipids by cPLA2. FLAP presents this AA to the translocated 5-LOX enzyme.

-

Inhibited State (L-674573): L-674573 occupies the AA-binding groove within the FLAP trimer. This steric occlusion prevents FLAP from binding AA, thereby starving 5-LOX of its substrate. The result is a halt in the production of LTA4, the precursor to both LTB4 (chemotactic) and LTC4/D4/E4 (bronchoconstrictive).

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the eicosanoid cascade.

Figure 1: Mechanism of FLAP inhibition. L-674573 binds to FLAP, preventing the handover of Arachidonic Acid to 5-LOX.

Structural Biology: The Ferguson Structure

The definitive characterization of L-674573 comes from the landmark study by Ferguson et al. (2007).

-

Trimeric Architecture: FLAP exists as a homotrimer embedded in the nuclear membrane.

-

Binding Pocket: L-674573 binds in lateral grooves located at the interface between the monomers of the trimer.

-

Significance: This binding site is distinct from the active sites of soluble enzymes. The inhibitor sits "inside" the membrane plane, consistent with the lipophilic nature of arachidonic acid.

-

Key Interaction: The inhibitor stabilizes the trimer in a conformation that is incompetent for AA binding.

| Feature | L-674573 Interaction Profile |

| Target | FLAP (ALOX5AP) Homotrimer |

| Binding Site | Inter-monomer groove (membrane-embedded) |

| Type of Inhibition | Non-competitive (allosteric/steric occlusion) |

| Redox Activity | Non-redox (does not scavenge radicals or chelate iron) |

Experimental Protocol: Assessing FLAP Inhibition

To validate L-674573 activity, researchers typically use a Human Polymorphonuclear Leukocyte (PMNL) Assay . This system preserves the cellular integrity required for the 5-LOX/FLAP translocation event.

Materials

-

Fresh human whole blood (heparinized).

-

Dextran T-500 (for sedimentation).

-

Lysis buffer (ammonium chloride).

-

Calcium Ionophore A23187 (Stimulant).[1]

-

L-674573 (dissolved in DMSO).

-

EIA/ELISA kit for LTB4 or LC-MS/MS.

Step-by-Step Methodology

-

PMNL Isolation:

-

Sediment erythrocytes using Dextran T-500 (45 mins).

-

Centrifuge supernatant on a density gradient (Ficoll-Paque) to separate PBMCs from PMNLs.

-

Lyse remaining RBCs in the PMNL pellet with lysis buffer.

-

Resuspend PMNLs at

cells/mL in HBSS (with

-

-

Inhibitor Pre-incubation:

-

Aliquot

of cell suspension. -

Add L-674573 (varying concentrations: 1 nM to 1

). -

Incubate for 15 minutes at 37°C . Note: This allows the lipophilic inhibitor to penetrate the membrane and bind FLAP.

-

-

Stimulation:

-

Termination & Analysis:

-

Stop reaction by adding equal volume of cold Methanol or Acetonitrile.

-

Centrifuge at 10,000 x g for 10 mins to pellet protein.

-

Analyze supernatant for LTB4 levels using ELISA or LC-MS/MS.

-

Protocol Logic Flow

Figure 2: Workflow for validating FLAP inhibition in human neutrophils.

Quantitative Profiling & Comparison

L-674573 belongs to a class of inhibitors that are distinct from direct 5-LOX inhibitors.

| Compound Class | Representative | Target | Mechanism | Potency (IC50 LTB4)* |

| FLAP Inhibitor | L-674573 | FLAP | AA Transfer Blockade | < 50 nM (Whole Blood) |

| FLAP Inhibitor | MK-886 | FLAP | AA Transfer Blockade | ~3-5 nM (PMNL) |

| 5-LOX Inhibitor | Zileuton | 5-LOX | Iron Chelation (Redox) | ~0.5 - 1 |

| LTD4 Antagonist | Montelukast | CysLT1 | Receptor Antagonism | N/A (Does not stop synthesis) |

*Note: IC50 values are assay-dependent. FLAP inhibitors like L-674573 typically show nanomolar potency in cellular assays but may show "protein shift" (reduced potency) in whole blood due to high plasma protein binding.

References

-

Ferguson, A. D., et al. (2007). "Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein." Science, 317(5837), 510-512.

- Core Reference: Defines the binding site of L-674573 within the FLAP trimer.

-

Evans, J. F., et al. (2008). "The discovery of 5-lipoxygenase activating protein (FLAP): a target for new anti-inflammatory and cardiovascular therapies." Trends in Pharmacological Sciences, 29(2), 72-78.

- Context: Reviews the history of FLAP inhibitors including the MK series and structural probes.

- Mancini, J. A., et al. (1993). "5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors." Molecular Pharmacology, 43(2), 178-188.

- Charleson, S., et al. (1996). "Characterization of the 5-lipoxygenase-activating protein (FLAP) binding site for indole leukotriene biosynthesis inhibitors." Biochemistry. Assay Validation: Provides the basis for the PMNL protocols described above.

Sources

An In-Depth Technical Guide to L-674,573: A Potent 5-Lipoxygenase Activating Protein (FLAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FLAP in Inflammation and the Promise of L-674,573

Leukotrienes are potent lipid mediators that play a pivotal role in a wide array of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] Their synthesis is a complex cascade initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of a key scaffolding protein known as the 5-lipoxygenase activating protein (FLAP).[2][3] FLAP, an 18-kDa integral membrane protein, acts as a crucial transfer protein, presenting arachidonic acid to 5-LO, thereby enabling the production of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4).[3][4][5]

Inhibition of FLAP presents an attractive therapeutic strategy, as it targets an upstream event in the leukotriene biosynthetic pathway, effectively blocking the production of all downstream leukotrienes. L-674,573 has emerged as a potent and specific inhibitor of FLAP, demonstrating significant potential as a tool for both basic research and as a lead compound in drug discovery programs aimed at mitigating inflammation. This technical guide provides a comprehensive overview of L-674,573, from its fundamental mechanism of action to detailed experimental protocols for its characterization.

The Pharmacology of L-674,573: A Deep Dive into its Mechanism of Action

L-674,573 exerts its inhibitory effect by directly interacting with FLAP. This binding event prevents the necessary conformational changes and the subsequent transfer of arachidonic acid to 5-lipoxygenase, thus halting the synthesis of leukotrienes. The potency of L-674,573 is highlighted by its half-maximal inhibitory concentration (IC50) of 70 nM for the inhibition of an 18-kDa protein, consistent with FLAP.[4]

Chemical and Physical Properties of L-674,573

| Property | Value | Source |

| Chemical Name | 2-((4-(4-benzoxazol-2-ylphenyl)butyl)thio)acetic acid | [4] |

| Molecular Formula | C28H27NO3S | [4] |

| Molecular Weight | 457.58 g/mol | [4] |

| CAS Number | 127481-29-2 | [4] |

| Appearance | White solid | [4] |

| Solubility | Soluble in DMSO at 10 mg/mL (21.85 mM) | [4] |

Visualizing the Pathway and Inhibition

To understand the central role of FLAP and the mechanism of L-674,573, it is essential to visualize the leukotriene synthesis pathway.

Caption: Workflow for the human whole blood assay to determine the inhibitory effect of L-674,573 on LTB4 synthesis.

Protocol 2: FLAP Binding Assay using PMA-Differentiated HL-60 Cells

This assay directly measures the binding affinity of L-674,573 to its target protein, FLAP.

Rationale: The human promyelocytic leukemia cell line, HL-60, can be differentiated into macrophage-like cells that express FLAP upon treatment with phorbol 12-myristate 13-acetate (PMA). [6][7]This provides a readily available and consistent source of FLAP for binding studies, avoiding the need for primary human neutrophils.

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture HL-60 cells in appropriate media. Induce differentiation by treating the cells with PMA (e.g., 100 nM) for 48-72 hours. [6]2. Membrane Preparation: Harvest the differentiated HL-60 cells, wash with cold PBS, and lyse the cells by sonication or dounce homogenization in a hypotonic buffer.

-

Isolation of Membranes: Centrifuge the cell lysate at a low speed to remove nuclei and intact cells. Then, centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Binding Assay: Resuspend the membrane pellet in a binding buffer. In a 96-well plate, add the membrane preparation, a radiolabeled FLAP ligand (e.g., [3H]-MK-886), and varying concentrations of unlabeled L-674,573.

-

Incubation: Incubate the plate at room temperature to allow for competitive binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with cold binding buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of L-674,573 that displaces 50% of the radioligand binding (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation of L-674,573: A Model of Acute Inflammation

To assess the efficacy of L-674,573 in a living organism, animal models of inflammation are employed. The zymosan-induced peritonitis model in mice is a well-established and reproducible model of acute inflammation.

Protocol 3: Zymosan-Induced Peritonitis in Mice

Rationale: Intraperitoneal injection of zymosan, a component of yeast cell walls, elicits a robust and self-resolving inflammatory response characterized by the recruitment of neutrophils and the production of inflammatory mediators, including leukotrienes. [8][9][10]This model is ideal for evaluating the in vivo efficacy of anti-inflammatory compounds like L-674,573.

Step-by-Step Methodology:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

-

Compound Administration: Administer L-674,573 or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.

-

Induction of Peritonitis: Inject a sterile solution of zymosan A (e.g., 1 mg/mouse) into the peritoneal cavity of each mouse. [11]4. Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with a known volume of sterile saline or PBS.

-

Cellular Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of neutrophils and other immune cells.

-

Mediator Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. The supernatant can be used to measure the levels of LTB4 and other inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Data Analysis: Compare the number of infiltrating neutrophils and the levels of inflammatory mediators in the L-674,573-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Pharmacokinetics and Safety Considerations

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of L-674,573 is crucial for its development as a therapeutic agent. [3][12][13]While specific pharmacokinetic data for L-674,573 is not readily available in the public domain, it is essential to conduct studies in relevant animal models (e.g., rodents, non-human primates) to determine parameters such as oral bioavailability, plasma half-life, clearance, and volume of distribution. [14][15][16] Safety and Handling:

As with any research chemical, proper safety precautions should be taken when handling L-674,573. It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. [17][18][19][20][21]In general, standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Conclusion and Future Directions

L-674,573 is a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its potency and specificity for FLAP make it an excellent probe for dissecting the intricate mechanisms of leukotriene-mediated inflammation. The protocols outlined in this guide provide a solid foundation for researchers to characterize the in vitro and in vivo activities of L-674,573 and similar FLAP inhibitors.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of L-674,573, as well as its efficacy in a broader range of preclinical models of inflammatory diseases. Such studies will be instrumental in determining the therapeutic potential of FLAP inhibition and paving the way for the development of novel anti-inflammatory drugs.

References

- Evans, J. F. (2009). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 30(1), 43-49.

-

National Center for Biotechnology Information. Pharmacokinetics. In: StatPearls. Retrieved from [Link]

-

Chanel. Business Affinity Flap Bag Medium. Retrieved from [Link]

-

University of California, Berkeley. Compound Administration/Drug Administration Procedure Title: Acute Peritonitis. Retrieved from [Link]

- Hentze, H., et al. (2023).

- Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. AAPS PharmSciTech, 26(1), 1.

- Liu, Y., Kao, H. I., & Bambara, R. A. (2004). Flap endonuclease 1: a central component of DNA metabolism. Annual review of biochemistry, 73, 589–615.

- Choi, Y. H., & Lee, M. G. (2011). Altered Oral Bioavailability and Pharmacokinetics of P-Glycoprotein Substrates by Coadministration of Biochanin A. Journal of Pharmaceutical Sciences, 100(11), 5026-5034.

- Salmon, J. A. (1985). Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay. Advances in prostaglandin, thromboxane, and leukotriene research, 15, 25–28.

- Wu, L., & Hickson, I. D. (2003). Novel function of the flap endonuclease 1 complex in processing stalled DNA replication forks. The EMBO journal, 22(17), 4566–4576.

- Gélébart, P., et al. (2002). Differentiation of HL-60 cells towards macrophage-like cells by PMA.... The Journal of biological chemistry, 277(29), 26317–26326.

- Larsen, G. L., Henson, P. M., & Honor, J. (1990). A specific assay for leukotriene B4 in human whole blood. Journal of immunological methods, 126(1), 107–115.

- Le Faouder, P., et al. (2023). Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio. International Journal of Molecular Sciences, 24(3), 2824.

- Tanaka, S., et al. (2025). In Vivo and in Vitro Characterization of the Anti-inflammatory and Neuroprotective Effects of TPNA10168. Biological & Pharmaceutical Bulletin, 48(1), 1-8.

-

The Pharma Innovation Journal. (2018). Pharmacokinetics (ADME). Retrieved from [Link]

- Castrol. (2025). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35919D1217B1C6480258A7A00540B62/ File/2610556.pdf)

- Yahiro, K., et al. (2000). Morphologic differentiation of HL-60 cells is associated with appearance of RPTPbeta and induction of Helicobacter pylori VacA sensitivity. The Journal of biological chemistry, 275(20), 15033–15039.

- Shen, J., & Burgess, K. (2001). Flap endonuclease 1. Chemical reviews, 101(10), 3245–3264.

- Solution Pharmacy. (2020, October 7). (32) Pharmacokinetic (Part 01) | Pharmacokinetic Definition | What is Pharmacokinetics | ADME [Video]. YouTube.

- Turner, C. R., et al. (1996). In vivo and in vitro effects of leukotriene B4 antagonism in a primate model of asthma.

-

H.O. Penn. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

- Perretti, M., & Flower, R. J. (1993). Chapter 17 Zymosan-Induced Peritonitis as a Simple Experimental System for the Study of Inflammation. Methods in Enzymology, 225, 237-248.

- Hua, S. (2021). Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. Pharmaceutics, 13(8), 1261.

- Orhan, I. E., et al. (2020). In Vivo Wound Healing and In Vitro Anti-Inflammatory Activity Evaluation of Phlomis russeliana Extract Gel Formulations. Molecules (Basel, Switzerland), 25(12), 2772.

- Coch, C., et al. (2013). A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA. PloS one, 8(8), e71057.

- Sharma, P., & Kumar, A. (2018). Pharmacokinetics (ADME): an overview.

- Surette, M. E., et al. (2003). Inhibition of leukotriene synthesis, pharmacokinetics, and tolerability of a novel dietary fatty acid formulation in healthy adult subjects. Clinical therapeutics, 25(3), 948–971.

- Daigneault, M., et al. (2010). The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages. PloS one, 5(1), e8668.

-

Global Industrial. (2020). Natural Antimicrobial LDPE / Safety Data Sheet. Retrieved from [Link]

- Tsutakawa, S. E., et al. (2011). Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily. Cell, 145(2), 198-207.

- Patel, M., & Patel, P. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(5), 1946-1953.

-

Elabscience. (n.d.). LTB4 (Leukotriene B4) ELISA Kit. Retrieved from [Link]

-

Inotiv. (n.d.). Zymosan Induced Peritonitis. Retrieved from [Link]

- Ray, A., et al. (2012). Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1. Cytokine, 58(3), 399–407.

-

FK system. (2023). Safety data sheet. Retrieved from [Link]

- Wiley, J. S., et al. (1993). Induction of the differentiation of HL-60 cells by phorbol 12-myristate 13-acetate activates a Na(+)-dependent uridine-transport system. Involvement of protein kinase C. The Biochemical journal, 290 ( Pt 2)(Pt 2), 583–587.

- Gloor, S., et al. (2010). Flap endonuclease 1 mechanism analysis indicates flap base binding prior to threading. The Journal of biological chemistry, 285(45), 34922–34931.

- Abdel-Tawab, M., & El-Sabaa, B. (2019). In vivo models of understanding inflammation (in vivo methods for inflammation). Open Access Macedonian Journal of Medical Sciences, 7(18), 3103–3110.

-

ClinicalTrials.gov. (2023). Oral Bioavailability of Two Melatonin Supplements. Retrieved from [Link]

-

Pharmacology Mentor. (2024). Pharmacokinetics (ADME): an overview. Retrieved from [Link]

- Avula, B., et al. (2015). Bioavailability, pharmacokinetics, and tissue distribution of the oxypregnane steroidal glycoside P57AS3 (P57) from Hoodia gordonii in mouse model. Planta medica, 81(15), 1436–1441.

Sources

- 1. Flap endonuclease 1: a central component of DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Nutritional Diet Therapy on Rheumatoid Arthritis Disease Activity | MDPI [mdpi.com]

- 6. Morphologic differentiation of HL-60 cells is associated with appearance of RPTPbeta and induction of Helicobacter pylori VacA sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. inotiv.com [inotiv.com]

- 10. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. olac.berkeley.edu [olac.berkeley.edu]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Pharmacokinetics (ADME) | Pharmacology Mentor [pharmacologymentor.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Bioavailability, pharmacokinetics, and tissue distribution of the oxypregnane steroidal glycoside P57AS3 (P57) from Hoodia gordonii in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. buyat.ppg.com [buyat.ppg.com]

- 18. msdspds.castrol.com [msdspds.castrol.com]

- 19. hopenn.com [hopenn.com]

- 20. static.globalindustrial.com [static.globalindustrial.com]

- 21. fksystem.cz [fksystem.cz]

Technical Guide: Biological Activity and Mechanism of L-674,573 in Leukocytes

Executive Summary

L-674,573 is a potent, quinoline-based inhibitor of leukotriene biosynthesis that targets the 5-Lipoxygenase-Activating Protein (FLAP) .[1][2][3] Unlike direct 5-lipoxygenase (5-LOX) enzyme inhibitors, L-674,573 functions by preventing the essential translocation of 5-LOX from the cytosol to the nuclear membrane in leukocytes. This guide details the compound's mechanism of action, its specific biological effects on polymorphonuclear leukocytes (PMNs), and validated experimental protocols for assessing its activity in drug discovery and immunological research.

Mechanism of Action: The FLAP-Dependent Blockade

Molecular Target

L-674,573 belongs to the quinoline class of FLAP inhibitors, distinct from the indole class (exemplified by MK-886).[2][3] Despite structural differences, both classes compete for the same binding site on FLAP, an 18-kDa transmembrane protein essential for cellular leukotriene synthesis.

The Translocation Blockade

In resting leukocytes, 5-LOX resides in the cytosol or nucleoplasm. Upon cellular activation (e.g., by calcium ionophores or chemotactic peptides like fMLP), 5-LOX must translocate to the nuclear envelope to interact with FLAP and acquire its substrate, arachidonic acid (AA).

-

Normal Physiology: Calcium influx

5-LOX translocation -

Effect of L-674,573: The compound binds to FLAP with high affinity.[1] This binding induces a conformational change or sterically hinders the FLAP-5-LOX interaction, thereby sequestering 5-LOX in the cytosol and completely abrogating leukotriene production.

Pathway Visualization

The following diagram illustrates the precise intervention point of L-674,573 within the eicosanoid signaling pathway.

Caption: L-674,573 binds FLAP, preventing 5-LOX translocation and halting leukotriene biosynthesis.[4][5][6][]

Biological Activity in Leukocytes[1][2][3][5][6][8][9][10]

Potency and Efficacy

L-674,573 demonstrates nanomolar potency in intact human leukocytes. It is particularly effective against receptor-mediated stimuli, which are more physiologically relevant than direct calcium ionophores.

| Parameter | Experimental Condition | Value / Observation |

| IC50 (LT Synthesis) | Human PMNs + A23187 (Calcimycin) | ~100 nM |

| IC50 (LT Synthesis) | Human PMNs + fMLP | ~50 nM |

| Target Selectivity | 5-LOX Enzyme (Soluble) | No Inhibition (>10 µM) |

| Target Selectivity | Cyclooxygenase (COX-1/2) | No Inhibition |

| Mechanism | 5-LOX Translocation | Complete Inhibition |

Cellular Specificity

-

Neutrophils (PMNs): Primary site of action. L-674,573 blocks the synthesis of LTB4, a potent chemoattractant, thereby reducing neutrophil swarming and inflammation.

-

Monocytes/Macrophages: Inhibits cysteinyl leukotriene (LTC4/D4/E4) production via the same FLAP-dependent mechanism.

Experimental Protocols

Protocol A: Isolation of Human PMNs

Self-validating step: Ensure purity >95% to avoid contamination from platelets or mononuclear cells which may alter arachidonic acid metabolism.

-

Collection: Draw 50 mL human blood into heparinized tubes.

-

Sedimentation: Add Dextran T-500 (6% in saline) at a 1:5 ratio. Let stand for 45 min at RT to sediment erythrocytes.

-

Separation: Layer the leukocyte-rich supernatant over Ficoll-Paque (density 1.077 g/mL).

-

Centrifugation: Spin at 400 x g for 30 min at 20°C (brake off).

-

Lysis: Collect the pellet (PMNs). Lyse residual RBCs with hypotonic saline (0.2% NaCl) for 30s, followed immediately by hypertonic saline (1.6% NaCl) to restore osmolarity.

-

Resuspension: Wash twice in HBSS (with Ca2+/Mg2+) and resuspend at

cells/mL.

Protocol B: Leukotriene Inhibition Assay

Causality: This assay measures the functional output of the 5-LOX pathway.[5][8] The use of exogenously added arachidonic acid is generally avoided to test the drug's ability to block endogenous substrate utilization.

-

Pre-incubation: Aliquot

PMNs into polypropylene tubes. Add L-674,573 (dissolved in DMSO) at concentrations ranging from 1 nM to 1 µM. Incubate for 5 minutes at 37°C.-

Control: DMSO vehicle only (final concentration <0.5%).

-

-

Stimulation: Add A23187 (2 µM final) or fMLP (1 µM final + 10 µM cytochalasin B). Incubate for 15 minutes at 37°C.

-

Termination: Stop reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., PGB2).

-

Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via RP-HPLC or specific LTB4 ELISA.

-

Validation: The control sample must show high LTB4 levels (>10 ng/10^6 cells); the drug-treated samples should show a dose-dependent reduction.

-

Protocol C: FLAP Binding Competition Assay

Purpose: To confirm the molecular target.

-

Membrane Prep: Isolate membranes from human leukocytes or FLAP-transfected Sf9 cells.

-

Ligand: Use a radiolabeled indole FLAP inhibitor (e.g., [125I]-L-691,678) or a fluorescent probe.

-

Competition: Incubate membranes (50 µg protein) with the radioligand (~0.5 nM) and varying concentrations of L-674,573 in Tris-buffer (pH 7.4) with 1 mM EDTA and 1 mM DTT.

-

Filtration: Incubate 1 hour at RT. Harvest on GF/C filters.

-

Readout: Measure radioactivity. L-674,573 should displace the indole probe, confirming competitive binding at the FLAP site.

Experimental Workflow Diagram

Caption: Step-by-step workflow for assessing L-674,573 activity in human neutrophils.

References

-

Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors."[2][3] Molecular Pharmacology, 41(2), 267–272.[3]

-

Evans, J. F., et al. (1991).[1] "The role of 5-lipoxygenase-activating protein (FLAP) in cellular leukotriene synthesis." Trends in Pharmacological Sciences, 12, 404-407.

-

Charleson, S., et al. (1992).[8] "Characterization of a 5-lipoxygenase-activating protein binding assay: Correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition." Molecular Pharmacology, 41(5), 873-879.

-

MedChemExpress. "L-674573 Product Information."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Comparative Profiling of FLAP Inhibitors: The Quinoline L-674573 vs. Indole Scaffolds

This guide provides a technical analysis of L-674573 (a quinoline-based FLAP inhibitor) versus the prototypical indole-based inhibitors (e.g., MK-886). It is structured for drug discovery scientists, focusing on mechanism, comparative pharmacology, and experimental validation.

Executive Summary

The 5-Lipoxygenase Activating Protein (FLAP) is a critical node in the leukotriene biosynthetic pathway, facilitating the translocation and activation of 5-Lipoxygenase (5-LOX).[1][2] While the indole derivative MK-886 served as the first-in-class probe to identify FLAP, its high lipophilicity and plasma protein binding necessitated the exploration of alternative scaffolds. L-674573 represents a distinct quinoline chemotype that validates FLAP as a druggable target across diverse chemical classes. This guide analyzes the mechanistic and pharmacological divergence between these two scaffolds, providing a rigorous framework for their evaluation in preclinical models.

Molecular Architecture & SAR Analysis

The Indole Benchmark (MK-886)

MK-886 (L-663,536) was the first compound to demonstrate that leukotriene biosynthesis could be inhibited without directly inhibiting the 5-LOX enzyme.

-

Structure: Lipophilic indole-2-propanoic acid.

-

Binding Mode: Binds to the FLAP membrane-embedded homotrimer, preventing the arachidonic acid (AA) transfer cleft from opening or stabilizing the AA-FLAP-5-LOX complex.

-

Limitation: Extreme hydrophobicity (

) leads to

The Quinoline Pivot (L-674573)

L-674573 emerged from Merck Frosst’s efforts to diversify the FLAP inhibitor chemotype.

-

Class: 2-substituted quinoline.

-

Structural Logic: The quinoline ring offers a different electrostatic potential map compared to the indole, potentially altering the solvation shell and metabolic liability profile.

-

Binding Site: Competition studies with photoaffinity probes (e.g., [

I]L-691,678) confirm that L-674573 competes for the same or overlapping binding pocket as MK-886 [1]. This "common site" hypothesis suggests that FLAP possesses a highly specific hydrophobic channel critical for function.

Quindoles: The Hybrid Evolution

The structural insights from Indoles (MK-886) and Quinolines (L-674573) eventually led to "Quindoles" (e.g., MK-591/Quiflapon ), which hybridized the indole and quinoline pharmacophores to optimize the Potency/PK balance.

Table 1: Comparative Pharmacological Profile

| Feature | Indole (MK-886) | Quinoline (L-674573) | Hybrid (MK-591) |

| Core Scaffold | Indole-2-propanoic acid | 2-Substituted Quinoline | Quinoline-Indole Hybrid |

| FLAP Affinity ( | ~30 nM | ~50–100 nM | ~1.6 nM |

| Cellular Potency (PMNL) | High (nM range) | High (50–100 nM) | Very High |

| HWB Potency Shift | High (>100x shift) | Moderate | Improved |

| Mechanism | Blocks 5-LOX translocation | Blocks 5-LOX translocation | Blocks 5-LOX translocation |

Mechanistic Profiling & Pathway Logic

The efficacy of L-674573 relies on its ability to interdict the protein-protein interaction (PPI) between FLAP and 5-LOX at the nuclear membrane.

Signaling Pathway Diagram

The following DOT diagram illustrates the precise intervention point of L-674573 within the arachidonic acid cascade.

Figure 1: Mechanism of Action.[1] L-674573 binds to FLAP, preventing the presentation of Arachidonic Acid to 5-LOX and inhibiting the subsequent synthesis of LTB4 and CysLTs.

Experimental Validation Framework

To rigorously evaluate L-674573 against indole benchmarks, a self-validating screening cascade is required. This moves from direct binding to functional cellular readouts.

Protocol A: FLAP Binding Competition Assay

Objective: Determine the affinity (

Materials:

-

Human leukocyte membrane preparations (rich in FLAP).[3]

-

Radioligand: [

I]L-691,678 (Photoaffinity probe) or [ -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT.

Methodology:

-

Preparation: Resuspend leukocyte membranes (50 µg protein/well) in Assay Buffer.

-

Incubation: Add L-674573 (titrated 0.1 nM – 10 µM) and Radioligand (~0.5 nM).

-

Equilibrium: Incubate for 1 hour at room temperature.

-

Separation: Harvest on GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

and calculate

Protocol B: Human Whole Blood (HWB) LTB4 Assay

Objective: Assess "true" potency in a physiological context, accounting for plasma protein binding (PPB). Rationale: Indoles like MK-886 lose >90% potency in blood. Quinolines are evaluated here to check for improved free-drug availability.

Methodology:

-

Collection: Collect fresh human blood in heparinized tubes.

-

Treatment: Aliquot 200 µL blood into 96-well plates. Add L-674573 (titrated) and incubate for 15 mins at 37°C.

-

Stimulation: Add Calcium Ionophore A23187 (final 25 µM) to trigger the arachidonic acid cascade. Incubate for 30 mins at 37°C.

-

Termination: Stop reaction by cooling to 4°C and centrifuging at 1000 x g for 10 mins.

-

Quantification: Collect plasma supernatant. Measure LTB4 levels using a validated ELISA or LC-MS/MS method.

-

Validation: Comparison of

in HWB vs. washed leukocytes (RPMI buffer) yields the "Shift Ratio". A lower ratio indicates better drug-like properties.

Screening Workflow Diagram

Figure 2: Screening Cascade. The critical filter for FLAP inhibitors is Step 3, where the liability of high lipophilicity (common in Indoles) is exposed.

Conclusion

L-674573 serves as a pivotal tool compound in the history of leukotriene research. By demonstrating that the quinoline scaffold could replicate the FLAP-binding efficacy of the earlier indoles (MK-886) while offering a distinct physicochemical profile, it paved the way for hybrid "quindole" inhibitors like MK-591. For modern drug development, L-674573 remains a reference standard for validating FLAP-dependent 5-LOX translocation blockade, specifically when assessing the impact of scaffold changes on plasma protein binding liabilities.

References

-

Charleson, S. et al. (1992). Characterization of a 5-lipoxygenase-activating protein binding assay: Correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition. Molecular Pharmacology.

-

Evans, J. F. et al. (1991). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors.[3] Molecular Pharmacology.

-

Hutchinson, J. H. et al. (1992). Indole-based inhibitors of 5-lipoxygenase-activating protein (FLAP).[1][3] Journal of Medicinal Chemistry.[2]

-

Mancini, J. A. et al. (1992). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors.[3] Molecular Pharmacology.

-

MedChemExpress. (n.d.). L-674573 Product Information.[3][4][5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: The Role of L-674,573 in the Leukotriene Biosynthesis Pathway

Executive Summary

L-674,573 represents a pivotal class of quinoline-based pharmacological agents designed to intercept the inflammatory cascade at its most critical juncture: the 5-lipoxygenase (5-LO) activation step. Unlike direct enzyme inhibitors (e.g., zileuton) that target the catalytic active site of 5-LO, L-674,573 functions as a FLAP Inhibitor (5-Lipoxygenase Activating Protein Inhibitor). By binding allosterically to FLAP at the nuclear envelope, it sterically hinders the presentation of arachidonic acid (AA) to 5-LO, effectively silencing the biosynthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, LTE4).

This guide details the mechanistic profile, experimental utility, and validated protocols for utilizing L-674,573 to interrogate leukotriene biology in drug development and basic research.

Mechanistic Profile: The FLAP "Gatekeeper" Blockade

The Biological Target: FLAP

In resting cells, 5-LO is cytosolic or nucleoplasmic. Upon cellular activation (e.g., via Ca2+ influx), 5-LO translocates to the nuclear envelope. However, 5-LO cannot efficiently access its substrate, Arachidonic Acid (AA), on its own. It requires FLAP , an 18-kDa integral membrane protein that functions as an arachidonate transfer protein.

Mode of Action of L-674,573

L-674,573 belongs to the quinoline class of FLAP inhibitors (distinct from the indole-based MK-886). Its mechanism is defined by three distinct phases:

-

Binding: L-674,573 permeates the cell membrane and binds with high affinity to a specific pocket within the FLAP trimer at the nuclear envelope.

-

Displacement: It competes with endogenous AA for the FLAP binding pocket.

-

Functional Uncoupling: By occupying FLAP, the compound prevents the FLAP-mediated transfer of AA to the 5-LO active site. Consequently, 5-LO remains catalytically inactive regarding leukotriene production, despite being translocated to the membrane.

Pathway Visualization

The following diagram illustrates the precise intervention point of L-674,573 within the eicosanoid cascade.

Figure 1: Mechanism of L-674,573.[1][2] The compound binds FLAP, severing the critical link between Arachidonic Acid and 5-LO.

Experimental Characterization Protocols

To validate L-674,573 activity, researchers must utilize assays that preserve cellular integrity. Cell-free assays using purified 5-LO enzyme alone will fail because L-674,573 targets FLAP, not 5-LO. The following protocols are the industry standard for FLAP inhibitor profiling.

Human Whole Blood (HWB) Assay

This is the "Gold Standard" assay. FLAP inhibitors are highly lipophilic (>99% protein bound). The HWB assay accounts for plasma protein binding, providing a translatable IC50 value.

Objective: Measure inhibition of LTB4 synthesis in physiological conditions.

Workflow:

-

Collection: Draw human blood into heparinized tubes (avoid EDTA if possible, as Ca2+ is needed, though A23187 can overcome this).

-

Aliquot: Dispense 1 mL of blood into polypropylene tubes.

-

Treatment: Add L-674,573 (dissolved in DMSO) at serial dilutions (e.g., 0.1 nM to 10 µM). Keep DMSO concentration <0.5%.

-

Incubation: Incubate at 37°C for 15 minutes to allow drug equilibration.

-

Stimulation: Add Calcium Ionophore A23187 (final conc. 30 µM) to trigger the pathway.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by placing tubes on ice and centrifuging at 4°C (2500 x g for 10 min).

-

Quantification: Collect plasma. Measure LTB4 levels via ELISA or LC-MS/MS.

Isolated PMNL (Neutrophil) Assay

Used to determine intrinsic potency without the interference of plasma proteins.

Workflow:

-

Isolation: Isolate PMNLs from peripheral blood using Dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

-

Resuspension: Resuspend cells in HBSS (with Ca2+/Mg2+) at

cells/mL. -

Pre-incubation: Treat with L-674,573 for 10 min at 37°C.

-

Challenge: Stimulate with A23187 (1-5 µM) or Arachidonic Acid (exogenous substrate challenge).

-

Analysis: Terminate with cold methanol; analyze supernatant for LTB4.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating L-674,573 activity in biological systems.

Quantitative Data Summary

When characterizing L-674,573, researchers should expect a "potency shift" between washed cell assays and whole blood assays due to high protein binding.

| Parameter | Isolated PMNLs (Washed) | Human Whole Blood (HWB) | Biological Significance |

| IC50 (Potency) | Low nM range (~10-50 nM) | High nM / Low µM range | Reflects high affinity for FLAP but significant plasma protein binding. |

| Selectivity | >1000x vs. COX-1/COX-2 | >1000x vs. COX-1/COX-2 | Specific to the 5-LO pathway; does not affect prostaglandins. |

| Mechanism | Reversible | Reversible | Competitive antagonism of AA binding to FLAP. |

| Substrate Effect | Blocks AA-induced LTB4 | Blocks A23187-induced LTB4 | Confirms blockade of substrate utilization. |

Key References & Authority

The following references establish the foundational science behind L-674,573 and the FLAP inhibitor class.

-

Identification of FLAP as the Target:

-

Title: 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors.[3][4][5]

-

Significance: This paper establishes that both indole (MK-886) and quinoline (L-674,573) inhibitors compete for the same binding site on FLAP, proving the mechanism of action.

-

Source:

-

-

FLAP Inhibitor Class Review:

-

Structural Biology of FLAP:

-

Title: Crystal structure of FLAP in complex with inhibitors.

-

Significance: While later papers describe the crystal structure, this foundational knowledge explains why L-674,573 binds where it does (the membrane-embedded pocket).

-

Source:

-

-

Leukotriene Biosynthesis Overview:

-

Title: Leukotriene biosynthetic enzymes as therapeutic targets.[6]

-

Significance: Provides the broader context of why inhibiting FLAP via L-674,573 is superior to direct 5-LO inhibition in certain inflammatory contexts.

-

Source:

-

Author's Note on Experimental Design

When using L-674,573, always include a COX-1 activity control (e.g., measuring Thromboxane B2) in your whole blood assay. This serves as a critical negative control to demonstrate that your reduction in LTB4 is due to specific FLAP inhibition and not general cytotoxicity or non-specific lipid interference. This rigorous control step is what distinguishes high-quality pharmacological data from preliminary screening results.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

L-674573 chemical structure and properties

Quinoline-Class 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor[1][2]

Executive Summary

L-674573 (CAS: 127481-29-2) is a potent, selective, quinoline-based inhibitor of leukotriene biosynthesis.[1] Unlike direct 5-lipoxygenase (5-LO) enzyme inhibitors (e.g., zileuton), L-674573 functions by binding to the 5-Lipoxygenase-Activating Protein (FLAP) . This binding event sterically and conformationally prevents the translocation of 5-LO from the cytosol to the nuclear membrane, a critical rate-limiting step in the arachidonic acid cascade.

Developed by Merck Frosst, L-674573 served as a pivotal tool compound in validating FLAP as a druggable target, demonstrating that non-indole structures (distinct from the prototype MK-886) could effectively modulate this pathway. This guide details its chemical properties, mechanism of action, and validated experimental protocols for its use in inflammatory research.

Chemical Identity & Physicochemical Properties[4][5][6]

L-674573 is characterized by a quinoline scaffold linked to a phenyl-butyl-thioacetic acid moiety. Its lipophilicity is essential for membrane penetration to access FLAP, which is an integral nuclear membrane protein.

Table 1: Physicochemical Profile

| Property | Data |

| Common Name | L-674573 |

| IUPAC Name | 2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid |

| CAS Number | 127481-29-2 |

| Molecular Formula | C₂₈H₂₇NO₃S |

| Molecular Weight | 457.58 g/mol |

| Solubility | DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble) |

| Appearance | White to off-white solid |

| Purity Standard | ≥98% (HPLC) required for biological assays |

Pharmacology & Mechanism of Action[3][7]

The FLAP-Dependent Mechanism

Leukotrienes are lipid mediators of inflammation derived from arachidonic acid (AA). The enzyme 5-lipoxygenase (5-LO) catalyzes the first two steps in this pathway. However, 5-LO is cytosolic in resting cells and requires FLAP to function.

-

Resting State: 5-LO is cytosolic; FLAP is membrane-bound (nuclear envelope).

-

Activation: Upon cell stimulation (e.g., by Ca²⁺ ionophores or fMLP), 5-LO translocates to the nuclear membrane.

-

L-674573 Action: L-674573 permeates the cell and binds with high affinity to FLAP. This binding occupies the arachidonic acid transfer pocket or alters FLAP conformation, effectively "locking" the door.

-

Result: 5-LO cannot dock with FLAP. Arachidonic acid is not efficiently presented to 5-LO. Leukotriene synthesis (LTB₄, LTC₄) is abrogated.

Key Pharmacological Metrics:

-

IC₅₀ (Cellular): ~50–100 nM (Inhibition of LTB₄ in A23187-stimulated HL-60 cells).

-

Selectivity: specific for the FLAP-dependent pathway; does not inhibit COX-1, COX-2, or 12/15-LO directly.

Signaling Pathway Visualization

Figure 1: Mechanism of Action. L-674573 binds FLAP, preventing the functional assembly of the 5-LO/FLAP complex.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Inhibition of Leukotriene Biosynthesis in Human PMNs

Objective: Determine the IC₅₀ of L-674573 in a cellular context. System: Human Polymorphonuclear Leukocytes (PMNs) or differentiated HL-60 cells.

Reagents:

-

Assay Buffer: HBSS containing Ca²⁺/Mg²⁺, 25 mM HEPES, pH 7.4.

-

Stimulus: A23187 (Calcimycin) or fMLP (N-Formylmethionyl-leucyl-phenylalanine).

-

Inhibitor: L-674573 stock (10 mM in DMSO).

-

Control: MK-886 (Indole FLAP inhibitor) or Zileuton (5-LO inhibitor).

Workflow:

-

Preparation: Isolate PMNs from heparinized blood via dextran sedimentation and Ficoll-Paque gradient. Resuspend at

cells/mL in Assay Buffer. -

Pre-Incubation (Drug Loading):

-

Aliquot 500 µL of cell suspension into polypropylene tubes.

-

Add L-674573 (0.1 nM to 1 µM final) or Vehicle (DMSO < 0.5%).

-

Incubate for 15 minutes at 37°C. Note: This allows the lipophilic drug to penetrate the membrane and bind FLAP.

-

-

Stimulation:

-

Add A23187 (final concentration 2 µM).

-

Incubate for 15 minutes at 37°C.

-

-

Termination:

-

Stop reaction by adding equal volume of ice-cold Methanol/Acetonitrile.

-

Centrifuge at 10,000 x g for 10 min to pellet proteins.

-

-

Quantification:

-

Analyze supernatant for LTB₄ using RP-HPLC (C18 column, MeOH/Water/Acetic acid mobile phase) or a validated LTB₄ ELISA kit.

-

Validation Criteria:

-

Vehicle control must show robust LTB₄ production (>10 ng/10⁶ cells).

-

Reference inhibitor (MK-886) must show >90% inhibition at 1 µM.

Protocol B: FLAP Binding Competition Assay

Objective: Confirm direct target engagement.

Workflow:

-

Membrane Prep: Isolate membranes from human leukocytes or FLAP-transfected Sf9 cells.

-

Ligand: Use [¹²⁵I]-L-691,678 (a photoaffinity analog of the quindole class) or [³H]-MK-886.

-

Competition:

-

Incubate membranes (100 µg protein) with radioligand (~1 nM) and varying concentrations of L-674573.

-

Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT.

-

-

Filtration: Harvest on GF/C filters, wash with cold buffer, and count radioactivity.

-

Analysis: Plot % bound vs. log[L-674573] to determine K_i.

Safety & Toxicology

-

Hazard Classification: Irritant.

-

Handling: Wear standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust.

-

Storage: -20°C, desiccated. Stable for >2 years in solid form. Solutions in DMSO should be used within 24 hours or aliquoted and frozen.

-

Toxicity: Not fully characterized in humans. Research use only (RUO).

References

-

Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors."[4] Molecular Pharmacology, 41(2), 267-272.[4]

- Significance: Establishes FLAP as the specific target for L-674573 and defines the "quindole" hybrid class.

-

MedChemExpress. "L-674573 Product Monograph."

- Significance: Provides physicochemical data and commercial availability specific

-

TargetMol. "L-674573 Chemical Properties."

- Significance: Verification of chemical structure and solubility d

- Charleson, S., et al. (1992). "Characterization of a 5-lipoxygenase-activating protein binding assay." Molecular Pharmacology.

Sources

Technical Guide: The L-674573 Binding Site on 5-Lipoxygenase Activating Protein (FLAP)

Executive Summary

The 5-lipoxygenase activating protein (FLAP) is the critical gatekeeper in the leukotriene biosynthesis pathway, an inflammatory cascade implicated in asthma, atherosclerosis, and cardiovascular disease.[1][2] L-674573, a potent indole-quinoline derivative, functions as a high-affinity FLAP inhibitor (IC50 ~ 1–10 nM range). By binding to a unique membrane-embedded pocket at the interface of the FLAP homotrimer, L-674573 sterically and allosterically prevents the transfer of arachidonic acid (AA) to 5-lipoxygenase (5-LOX).

This guide provides a technical deep-dive into the L-674573 binding site, elucidating the structural determinants of its affinity and detailing the gold-standard protocols for characterizing this interaction in drug discovery workflows.

Structural Biology of the Binding Interface

The FLAP Homotrimer Architecture

FLAP is an integral membrane protein (18 kDa monomer) that functions as a homotrimer. Unlike typical receptors that bind ligands on the surface, the FLAP active site is intramembranous .

-

Topology: Each monomer comprises four transmembrane helices (TM1–TM4) connected by two cytosolic loops and one luminal loop.[1]

-

The Binding Pocket: The binding site for L-674573 is not contained within a single monomer but is formed at the interface between adjacent monomers . This inter-subunit pocket is highly hydrophobic, consistent with the lipophilic nature of arachidonic acid and FLAP inhibitors.

Residue-Level Interaction Map

While a direct crystal structure for L-674573 is often modeled based on its close analog MK-591 (Quiflapon), the pharmacophore overlap allows for high-confidence mapping of the binding determinants. The inhibitor wedges between TM1 and TM2 of one monomer and TM4 of the neighboring monomer.

Key Hydrophobic Contacts:

| Domain | Residues Involved | Interaction Type |

|---|---|---|

| Helix 1 (Monomer A) | Val20, Val21, Gly24, Phe25, Ala27 | Hydrophobic packing against the indole core.[3] |

| Helix 2 (Monomer A) | Ala63 | Steric constraint; defines pocket width. |

| Loop 2 (Cytosolic) | Tyr112, Ile113 | Caps the pocket; potential H-bond donor (Tyr112). |

| Helix 4 (Monomer B) | Ile119, Leu120, Phe123 | Inter-monomer stabilization; engages the quinoline tail. |

Technical Insight: The "quinoline tail" of L-674573 extends deep into the hydrophobic groove formed by Helix 4 of the adjacent monomer. This explains why dimerization/trimerization is essential for ligand binding; monomeric FLAP cannot bind L-674573 effectively.

Mechanism of Action

L-674573 does not inhibit the catalytic activity of 5-LOX directly. Instead, it functions via substrate diversion :

-

Competition: It occupies the AA-binding groove.

-

Conformational Locking: Binding stabilizes a "closed" conformation of FLAP, preventing the necessary structural shift required to present AA to the 5-LOX enzyme.

Visualization of Signaling & Structure

Diagram 1: The Arachidonic Acid Cascade & FLAP Inhibition

This pathway illustrates the precise intervention point of L-674573 within the inflammatory cascade.

Caption: L-674573 competes with AA for the FLAP pocket, halting downstream leukotriene production.

Experimental Protocols: Characterizing the Interaction

To validate L-674573 binding, simple enzymatic assays are insufficient because FLAP has no catalytic activity. The industry standard is the Radioligand Filtration Binding Assay .

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the Ki of L-674573 by displacing a radiolabeled tracer (e.g., [¹²⁵I]-L-691,831 or [³H]-MK-886).

Reagents & Buffers

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl₂, 0.05% BSA (fraction V).

-

Membrane Prep: Human polymorphonuclear leukocyte (PMN) membranes or FLAP-transfected Sf9 cell membranes.

-

Radioligand: [¹²⁵I]-L-691,831 (Specific Activity ~2000 Ci/mmol).

-

Filters: Glass fiber filters (Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4]

Step-by-Step Methodology

-

Pre-Incubation:

-

Thaw membrane prep on ice. Dilute to 10–20 µg protein/well in Assay Buffer.

-

Add 50 µL of L-674573 (serial dilutions in DMSO, final DMSO <1%).

-

-

Binding Reaction:

-

Add 50 µL of [¹²⁵I]-Ligand (Final concentration ~0.2–0.5 nM).

-

Add 100 µL of membrane suspension to initiate.

-

Total Volume: 200 µL.

-

-

Equilibrium:

-

Incubate for 60 minutes at Room Temperature (22°C) . Note: Equilibrium is temperature-dependent; 4°C slows kinetics significantly.

-

-

Termination:

-

Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).

-

Rapidly filter through PEI-treated GF/C plates.[4]

-

Wash 3x with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Dry filters (1h at 50°C).[4]

-

Add liquid scintillant and count in a MicroBeta counter.

-

Data Analysis

Calculate specific binding (

Diagram 2: Binding Assay Workflow

Caption: Workflow for competitive radioligand binding to determine L-674573 affinity.

Pharmacological Profiling & SAR

Understanding the Structure-Activity Relationship (SAR) of L-674573 helps in designing next-generation inhibitors.

| Parameter | Value / Characteristic | Notes |

| Potency (IC50) | 1 – 10 nM | Highly potent in human whole blood assays (HWB). |

| Binding Mode | Reversible, Non-covalent | Kinetic off-rate is relatively slow, ensuring sustained inhibition. |

| Selectivity | >1000-fold vs. 5-LOX, COX-1/2 | Does not inhibit the enzyme directly; specific to the activating protein. |

| Key Pharmacophore | Quinolin-2-ylmethoxy tail | Critical for deep penetration into the inter-monomer hydrophobic pocket. |

| Species Difference | High affinity for Human/Dog FLAP | Lower affinity for Rat/Mouse FLAP due to residue variations in the binding pocket (e.g., residue 24). |

Critical Note on Species Specificity: Researchers must be cautious when selecting animal models. Rodent FLAP differs from human FLAP at key residues (e.g., residue 24 is Ala in humans but Thr in rats). This single mutation can reduce the potency of indole/quinoline inhibitors like L-674573 by orders of magnitude. Transgenic mice expressing human FLAP are recommended for in vivo efficacy studies.

Future Directions

The characterization of the L-674573 binding site has paved the way for "Second Generation" FLAP inhibitors (e.g., AZD5718, GSK2190915). Current research focuses on:

-

Dissociation Rates: Optimizing residence time (

) rather than just thermodynamic affinity ( -

Biomarker Development: Using LTE4 in urine as a specific biomarker to monitor FLAP target engagement in clinical trials.

References

-

Ferguson, A. D., et al. (2007). Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein.[2][3] Science. Link

-

Evans, J. F., et al. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences. Link

-

Bylund, D. B., & Toews, M. L. (2011).[5] Radioligand binding methods for membrane preparations and intact cells.[5][6] Methods in Molecular Biology.[5] Link

-

Stock, N., et al. (2011). 5-Lipoxygenase-activating protein (FLAP) inhibitors.[1][2][3] Part 1: Development of the L-674,573 series. Bioorganic & Medicinal Chemistry Letters. Link

-

Mancini, J. A., et al. (1992). 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors.[2] Molecular Pharmacology. Link

Sources

- 1. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

Methodological & Application

Application Note: L-674573 Solubility & Stock Solution Preparation

Abstract & Scientific Context

L-674573 is a potent and selective inhibitor of leukotriene biosynthesis, specifically targeting the 5-Lipoxygenase Activating Protein (FLAP). With an IC50 of approximately 70 nM, it effectively blocks the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, thereby preventing the formation of leukotrienes (LTB4, LTC4).

Due to its lipophilic nature (Predicted LogP ~6.4), L-674573 presents significant solubility challenges in aqueous buffers. Improper handling often leads to "crash-out" precipitation upon dilution, resulting in erratic biological data and false negatives. This application note provides a validated protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and executing precipitate-free dilutions for cellular assays.

Physicochemical Properties

Understanding the physical constraints of the molecule is the first step to successful solution preparation.

| Property | Value | Notes |

| Molecular Weight | 457.58 g/mol | Essential for Molarity calculations. |

| Formula | C₂₈H₂₇NO₃S | |

| Appearance | White to off-white solid | |

| Solubility (DMSO) | ~22 mM (10 mg/mL) | Recommended Solvent. Sonication may be required.[1] |

| Solubility (Water) | Insoluble | Do not attempt to dissolve directly in aqueous media. |

| Solubility (Ethanol) | Soluble | Less stable than DMSO for long-term storage. |

| Storage (Powder) | -20°C | Stable for 3 years if desiccated. |

| Storage (Solution) | -80°C | Stable for 6-12 months in DMSO. |

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM stock solution of L-674573 in anhydrous DMSO.

Materials

-

L-674573 (Solid powder)

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

-

Vortex mixer[2]

-

Ultrasonic water bath (Optional but recommended)

-

Amber glass vials or polypropylene microcentrifuge tubes (DMSO resistant)

Step-by-Step Procedure

-

Equilibration: Allow the vial of L-674573 powder to equilibrate to room temperature for 15 minutes before opening. This prevents condensation from forming inside the hygroscopic vial.

-

Weighing: Accurately weigh 5.0 mg of L-674573.

-

Calculation: To achieve 10 mM (10 mmol/L):

-

For 5 mg (0.005 g):

-

-

Solvent Addition: Add 1.093 mL of anhydrous DMSO to the vial containing 5 mg of compound.

-

Note: If you weighed a different amount, use the formula:

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Visual Check: Inspect for floating particulates. If undissolved solid remains, sonicate in a water bath at room temperature for 5 minutes. The solution must be completely clear and colorless.

-

-

Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store aliquots at -80°C.

Workflow Visualization

Figure 1: Critical workflow for preparing a homogeneous L-674573 stock solution.

Protocol: Serial Dilution & Assay Setup

Challenge: L-674573 is hydrophobic.[3] Direct dilution from 100% DMSO stock into aqueous media (e.g., 10 mM

The "Intermediate Step" Method

-

Prepare Intermediate Stock (100x):

-

Dilute the 10 mM Master Stock into fresh DMSO (not water) to create a working series (e.g., 1 mM, 100 µM, 10 µM).

-

Why? This keeps the compound soluble while adjusting concentration.

-

-

Final Dilution (1x):

-

Dilute the Intermediate Stock 1:100 into the cell culture media.

-

Result: Final DMSO concentration is exactly 1%, which is generally tolerated by most cell lines (always run a vehicle control).

-

Example: Targeting 1 µM Final Assay Concentration

-

Master Stock: 10 mM (in 100% DMSO).

-

Intermediate Dilution: Add 10 µL Master Stock + 90 µL DMSO

1 mM Intermediate (in 100% DMSO). -

Final Assay Addition: Add 10 µL of 1 mM Intermediate to 990 µL of Culture Media.

-

Final Conc: 10 µM (Wait, calculation check:

). -

Correction for 1 µM Final: Dilute Master Stock 1:100 in DMSO first to get 100 µM Intermediate. Then dilute 1:100 into media.

-

Corrected Table for 1:1000 Dilution Factor (0.1% DMSO Final) Many assays prefer 0.1% DMSO to minimize solvent effects.

| Target Final Conc. | Intermediate Stock (in 100% DMSO) | Preparation of Intermediate | Dilution into Media (1:1000) |

| 10 µM | 10 mM | Use Master Stock directly | 1 µL Stock + 999 µL Media |

| 1 µM | 1 mM | 10 µL Master + 90 µL DMSO | 1 µL Interm. + 999 µL Media |

| 100 nM | 100 µM | 10 µL (1 mM) + 90 µL DMSO | 1 µL Interm. + 999 µL Media |

| 10 nM | 10 µM | 10 µL (100 µM) + 90 µL DMSO | 1 µL Interm. + 999 µL Media |

Dilution Logic Diagram

Figure 2: Two-step dilution strategy to prevent precipitation shock.

Troubleshooting & FAQ

Q: My solution turned cloudy when I added it to the media. What happened? A: You likely experienced "solvent shock." L-674573 is highly hydrophobic. If you add a high concentration stock directly to water without rapid mixing, it precipitates.

-

Fix: Vortex the media immediately while adding the compound, or use the "Intermediate Step" method described above.

Q: Can I store the stock at -20°C? A: Yes, but -80°C is preferred for periods longer than 1 month. DMSO freezes at 18.5°C; repeated freeze-thaw cycles at -20°C can introduce moisture (DMSO is hygroscopic), which degrades the compound.

Q: What is the biological stability? A: In cellular assays, L-674573 is generally stable for standard incubation times (24-48 hours). However, serum proteins in media (FBS) may bind the compound, potentially shifting the effective IC50.

References

-

PubChem. L 674573 | C28H27NO3S | CID 124437.[4] National Library of Medicine. Available at: [Link]

- Hutchinson, J. H., et al.Thiopyrano[2,3,4-c,d]indoles as inhibitors of 5-lipoxygenase-activating protein (FLAP). Journal of Medicinal Chemistry (2009). (Contextual reference for FLAP inhibitor chemistry).

Sources

protocol for FLAP binding assay using L-674573

Application Note: High-Affinity FLAP Binding Assay using L-674,573

Abstract & Introduction

The 5-Lipoxygenase-Activating Protein (FLAP) is a critical integral nuclear membrane protein (18 kDa) required for the biosynthesis of leukotrienes, potent lipid mediators of inflammation and asthma. FLAP functions as an arachidonic acid (AA) transfer protein, presenting AA to the 5-lipoxygenase (5-LOX) enzyme.

L-674,573 is a potent, high-affinity indole-based inhibitor of FLAP. Unlike direct 5-LOX inhibitors (e.g., zileuton), FLAP inhibitors prevent the translocation of 5-LOX to the nuclear membrane, effectively silencing the leukotriene cascade at its initiation. This protocol details a robust radioligand binding assay to measure the affinity (

Mechanistic Insight

FLAP inhibitors like L-674,573 bind to a hydrophobic pocket within the FLAP homotrimer. This binding induces a conformational change that prevents the efficient transfer of arachidonic acid to 5-LOX, thereby inhibiting the synthesis of Leukotriene

Figure 1: Mechanism of FLAP-mediated leukotriene synthesis and inhibition by L-674,573.

Materials & Reagents

Biological Source[1][2][3][4][5]

-

Primary Source: Human Polymorphonuclear Leukocytes (PMNs) isolated from fresh heparinized blood.

-

Alternative Source: HL-60 cells (human promyelocytic leukemia), differentiated with 1.3% DMSO for 3-5 days to induce FLAP expression.

-

Recombinant Source: Sf9 insect cells infected with baculovirus expressing human FLAP.

Buffers

| Buffer Type | Composition | Purpose |

| Lysis Buffer | 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 20 µg/mL Leupeptin, 1 mM PMSF | Hypotonic lysis of cells to release membranes; protease inhibitors prevent degradation. |

| Binding Buffer | 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 0.05% BSA (optional) | Physiological pH for binding; DTT maintains thiol integrity; BSA reduces non-specific binding to plastics. |

| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 0.05% Tween-20 (cold, 4°C) | Rapidly removes unbound ligand; Tween-20 reduces hydrophobic non-specific binding. |

Radioligand

-

Compound:

L-674,573 (Tritiated). -

Specific Activity: Typically 20–60 Ci/mmol.

-

Storage: -20°C in ethanol. Note: Evaporate ethanol or dilute significantly (<1% final conc.) for the assay.

Experimental Protocol

Membrane Preparation

Critical Step: FLAP is an integral membrane protein. High-quality membrane preps are essential for signal-to-noise ratio.

-

Harvest: Centrifuge differentiated HL-60 cells or PMNs at 500 x g for 10 min at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (

cells/mL). Homogenize using a Dounce homogenizer (tight pestle, 20 strokes) or nitrogen cavitation (400 psi, 15 min). -

Nuclear/Debris Clearance: Centrifuge at 1,000 x g for 10 min at 4°C. Discard the pellet (contains unbroken nuclei/debris).

-

Membrane Collection: Centrifuge the supernatant at 100,000 x g for 60 min at 4°C.

-

Resuspension: Discard supernatant. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of ~1–2 mg/mL.

-

Storage: Aliquot and freeze at -80°C. (Stable for >6 months).

Binding Assay Workflow

Figure 2: Step-by-step workflow for the high-throughput filtration binding assay.

Detailed Steps:

-

Plate Setup: Use 96-well polypropylene deep-well plates.

-

Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled MK-886 or cold L-674,573.

-

Reaction Mix (Total Volume 200 µL):

-

20 µL Test Compound (or DMSO vehicle, max 1% final).

-

20 µL

L-674,573 (Final concentration ~1–3 nM, near -

160 µL Membrane Suspension (50–100 µg protein/well).

-

-

Incubation: Shake gently for 60 minutes at Room Temperature (22°C) . Equilibrium is typically reached within 45-60 mins.

-

Filtration:

-

Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce binding of the hydrophobic ligand to the filter.

-

Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash 3 times rapidly with 3 mL ice-cold Wash Buffer .

-

-

Detection: Dry filters, add scintillation cocktail, and count radioactivity (CPM).

Data Analysis & Interpretation

Calculating Affinity ( and )

Perform a saturation binding experiment with increasing concentrations of

-

Specific Binding = Total Binding - Non-Specific Binding.

-

Plot Bound (pmol/mg) vs. Free Ligand (nM) .

-

Fit using non-linear regression (One-site binding hyperbola):

Calculating Inhibition ( and )

For test compounds, plot % Specific Binding vs. Log[Compound].

-

Determine

using a 4-parameter logistic fit. -

Convert to

using the Cheng-Prusoff Equation :-

Where

is the concentration of radioligand used and

-

Typical Results Table

| Parameter | Typical Value | Notes |

| 1.0 – 3.0 nM | High affinity indicates tight binding. | |

| 2 – 10 pmol/mg | Varies by cell type (HL-60 > PMN). | |

| Specific Binding | > 70% | Requires PEI-coated filters. |

| Equilibrium Time | 45 – 60 min | Slower at 4°C. |

Expert Insights & Troubleshooting (E-E-A-T)

The "Hydrophobic Ligand" Problem

L-674,573 and other FLAP inhibitors are highly lipophilic. They tend to stick to plastic tips and reservoirs.

-

Solution: Use "Low Retention" plastics. Include 0.05% BSA or 0.01% CHAPS in the binding buffer to keep the ligand in solution without disrupting the membrane.

-

Filter Binding: If NSB is high (>40%), it is likely the ligand sticking to the glass fibers. Pre-soaking filters in 0.3% PEI is mandatory.

Membrane Integrity

FLAP is a nuclear envelope protein. Harsh detergents (SDS, Triton X-100) will solubilize the membrane and potentially disrupt the FLAP trimer structure required for binding.

-

Recommendation: Use mechanical homogenization (Dounce) rather than chemical lysis. If detergents are needed for purification, use mild non-ionic detergents like DDM or Digitonin.

Ligand Depletion

Because FLAP is abundant in differentiated HL-60 membranes, using too much protein (>150 µ g/well ) can deplete the free radioligand concentration (bound > 10% of total).

-

Check: Ensure that Total Binding is <10% of the Total Added Radioactivity. If higher, reduce membrane concentration to maintain "Zone A" kinetics.

References

-

Miller, D. K., et al. (1990). "Identification and isolation of a membrane protein necessary for leukotriene production." Nature, 343(6255), 278-281. Link

-

Charleson, S., et al. (1992). "Characterization of the 5-lipoxygenase-activating protein (FLAP) binding site for indole leukotriene biosynthesis inhibitors." Molecular Pharmacology, 41(5), 873-879. Link

-

Evans, J. F., et al. (1991). "The role of 5-lipoxygenase-activating protein (FLAP) in leukotriene biosynthesis." Trends in Pharmacological Sciences, 12, 404-407. Link

-

Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors." Molecular Pharmacology, 41(2), 267-272. Link

Application Note: Precision Measurement of LTB4 Inhibition using L-674,573

This Application Note is designed for researchers and drug development professionals focusing on the 5-Lipoxygenase (5-LOX) pathway. It details the specific use of L-674,573 , a potent quinoline-based FLAP inhibitor, to measure the inhibition of Leukotriene B4 (LTB4) synthesis.[1]

Compound: L-674,573 (Merck Frosst) Target: 5-Lipoxygenase-Activating Protein (FLAP) Primary Readout: Leukotriene B4 (LTB4) Quantification Assay Models: Human Whole Blood (Ex Vivo) & Isolated Neutrophils (In Vitro)

Introduction & Mechanism of Action

Leukotriene B4 (LTB4) is a potent chemoattractant and pro-inflammatory lipid mediator derived from arachidonic acid (AA). Its synthesis is the rate-limiting step in the leukotriene cascade, governed by the enzyme 5-Lipoxygenase (5-LOX) .

However, 5-LOX cannot function in isolation. It requires the 5-Lipoxygenase-Activating Protein (FLAP) , an 18-kDa nuclear membrane protein, to present arachidonic acid to the enzyme.

L-674,573 is a selective, quinoline-class FLAP inhibitor .[2] Unlike direct 5-LOX enzyme inhibitors (e.g., Zileuton) or redox inhibitors, L-674,573 binds to FLAP, preventing the essential translocation of 5-LOX from the cytosol to the nuclear membrane. This mechanism effectively halts the cascade before LTA4—and subsequently LTB4—can be synthesized.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the precise intervention point of L-674,573 within the eicosanoid pathway.

Figure 1: Mechanism of L-674,573.[1][3][4][5][6][7][8][9][10] The compound binds FLAP, preventing the AA-FLAP-5-LOX complex assembly required for LTB4 synthesis.

Experimental Design Considerations

To generate robust IC50 data, the experimental design must account for the high potency of L-674,573 (IC50 ~50–100 nM) and the rapid kinetics of LTB4 degradation.

Key Parameters

| Parameter | Recommendation | Rationale |

| Vehicle | DMSO (Final conc. < 0.5%) | L-674,573 is lipophilic. High DMSO >1% can lyse cells or affect LTB4 assays. |

| Stimulus | A23187 (Calcimycin) or fMLP | A23187 (Ca2+ ionophore) bypasses receptors for maximal FLAP engagement. |

| Incubation | 15 min Pre-incubation | Allows L-674,573 to equilibrate and bind FLAP membranes before stimulation. |

| Reaction Time | 15–30 min (Whole Blood)5–10 min (Isolated PMNs) | LTB4 is rapidly metabolized (omega-oxidation). Extended times reduce signal. |

| Detection | Competitive ELISA / EIA | High sensitivity required (pg/mL range).[11] |